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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-
methylbenzenesulfinamide, a chiral sulfinamide derivative of significant interest in organic

synthesis. The document presents available data for Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also

provided to aid in the replication and verification of results.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-4-
methylbenzenesulfinamide. While experimental data for the specific (S)-enantiomer is not

widely published, the presented data is based on closely related structures and spectral

database information for 4-methylbenzenesulfinamide and similar aromatic sulfinamides. The

spectroscopic properties in an achiral solvent are expected to be identical for both

enantiomers.

¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.60 d (J ≈ 8.0 Hz) 2H Ar-H (ortho to SO)

~7.30 d (J ≈ 8.0 Hz) 2H Ar-H (meta to SO)

~4.50 br s 2H NH₂

~2.40 s 3H Ar-CH₃

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). The coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet, br s =

broad singlet.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~145.0 Ar-C (ipso to SO)

~141.0 Ar-C (para to SO)

~129.5 Ar-CH (meta to SO)

~125.0 Ar-CH (ortho to SO)

~21.5 Ar-CH₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3250 Strong, Broad
N-H stretch (asymmetric and

symmetric)

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch (CH₃)

~1595 Medium Aromatic C=C stretch

~1080 Strong S=O stretch

~815 Strong
para-disubstituted C-H bend

(out-of-plane)

Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z Relative Intensity (%) Assignment

155.04 ~100 [M]⁺ (Molecular Ion)

139 Moderate [M - NH₂]⁺

91 Strong [C₇H₇]⁺ (Tropylium ion)

65 Moderate [C₅H₅]⁺

The exact mass of (S)-4-methylbenzenesulfinamide (C₇H₉NOS) is 155.0405 Da[1].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-4-methylbenzenesulfinamide
in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid (S)-4-methylbenzenesulfinamide is

placed directly onto the ATR crystal. No extensive sample preparation is required.
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Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Spectrum: Apply pressure to the sample to ensure good contact with the ATR

crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹. A typical acquisition

involves 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of (S)-4-methylbenzenesulfinamide
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole or time-of-flight (TOF) analyzer.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to

scan beyond the expected molecular weight (e.g., m/z 50-300).

Fragmentation Analysis (MS/MS): To obtain fragmentation data, perform a tandem mass

spectrometry (MS/MS) experiment. Select the molecular ion (m/z 155) as the precursor ion

and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragment ions.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-4-
methylbenzenesulfinamide.
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A generalized workflow for the spectroscopic analysis of (S)-4-methylbenzenesulfinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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